molecular formula C17H16Cl2N4O2S B12157255 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine

3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B12157255
M. Wt: 411.3 g/mol
InChI Key: QLVDFXFQIFCMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar structural features.

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazole ring.

    3,4-Dimethoxyphenylhydrazine: Contains the dimethoxyphenyl group but not the triazole ring.

Uniqueness

3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is unique due to the combination of its triazole ring and the specific substitution pattern of dichlorophenyl and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl2N4O2S

Molecular Weight

411.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16Cl2N4O2S/c1-24-14-6-4-10(7-15(14)25-2)16-21-22-17(23(16)20)26-9-11-3-5-12(18)8-13(11)19/h3-8H,9,20H2,1-2H3

InChI Key

QLVDFXFQIFCMKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.